2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, carboxylic acid group, and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with 2-naphthalenecarboxylic acid as the base compound. The introduction of the 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy] group can be achieved through silylation reactions using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The phenylmethoxy groups can be introduced through etherification reactions using phenylmethanol and a suitable catalyst. Finally, the ethyl ester group can be formed through esterification reactions using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylmethanol with a suitable base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the additional substituents.
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-naphthalenecarboxylic acid: Lacks the phenylmethoxy groups.
5,8-Bis(phenylmethoxy)-2-naphthalenecarboxylic acid: Lacks the silyl and ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to its combination of substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C33H38O5Si |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C33H38O5Si/c1-7-35-32(34)26-20-27-28(36-22-24-14-10-8-11-15-24)18-19-29(37-23-25-16-12-9-13-17-25)31(27)30(21-26)38-39(5,6)33(2,3)4/h8-21H,7,22-23H2,1-6H3 |
InChI Key |
HDOZMUDURUBVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O[Si](C)(C)C(C)(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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